4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine
Description
Chemical Classification and Nomenclature
This compound belongs to the class of fused heterobicyclic amines , characterized by a thiophene ring annulated to a dihydropyran system. Its IUPAC name systematically describes the connectivity:
- Core structure : Thieno[3,2-c]pyran (thiophene fused at positions 3 and 2 to pyran)
- Substituents : Methanamine group at position 4; hydrogenation at positions 4, 6, and 7
Molecular Formula : C₈H₁₁NOS
Key Identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 63932-26-3 | |
| SMILES | C1COC(C2=C1SC=C2)CN | |
| InChIKey | NMVKUIFBCHQTHO-UHFFFAOYSA-N |
Synonyms include 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethylamine and 4H-thieno[3,2-c]pyran-4-methanamine, reflecting alternative hydrogenation state descriptors.
Historical Development of Thieno[3,2-c]pyran Chemistry
The synthesis of thieno[3,2-c]pyran derivatives emerged alongside broader interest in fused heterocycles during the late 20th century. Key milestones include:
- Early Methods (1980s–2000s) :
- Modern Advances (2010s–Present) :
For example, iodocyclization of methyl 3-alkynylthiophene-2-carboxylates provided direct access to thieno[3,2-c]pyran-4-ones, a scaffold later modified to introduce the methanamine group.
Significance in Heterocyclic Chemistry Research
This compound’s importance stems from three factors:
- Electronic Tunability : The thiophene-pyran system exhibits extended π-conjugation, enabling absorption/emission properties useful in optoelectronics.
- Biological Relevance : Structural analogs show IC₅₀ values of 2.0–2.5 μM against cancer cells, attributed to kinase inhibition.
- Synthetic Versatility : The amine group allows for Schiff base formation, amidation, and Mannich reactions, supporting diversity-oriented synthesis.
Recent work by Sahu et al. (2025) highlights its role in generating aggregation-induced emission (AIE) luminogens for Zn²⁺ sensing, achieving detection limits of 0.67 μM.
General Overview of Fused Thiophene-Pyran Ring Systems
Fused thiophene-pyrans exhibit distinct structural and electronic features:
Structural Attributes :
- Planarity : The thiophene and pyran rings adopt a coplanar arrangement, confirmed by X-ray crystallography.
- Hydrogenation Pattern : Partial saturation (4H,6H,7H) reduces ring strain while maintaining conjugation.
Electronic Properties :
| Property | Value (Calculated) | Method |
|---|---|---|
| HOMO Energy | -5.2 eV | DFT |
| LogP | 1.06 | ChemAxon |
| Dipole Moment | 2.8 Debye | Molecular Modeling |
These systems demonstrate solvatochromism in polar solvents and form stable radical cations upon oxidation, expanding their utility in conductive materials.
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c9-5-7-6-2-4-11-8(6)1-3-10-7/h2,4,7H,1,3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVKUIFBCHQTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1SC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481296 | |
| Record name | 1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63932-26-3 | |
| Record name | 1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine typically involves the construction of the fused thieno-pyran ring system followed by introduction of the aminomethyl group at the 4-position. The key steps include:
- Formation of the thieno[3,2-c]pyran core via cyclization reactions involving thiophene derivatives and oxygen-containing precursors.
- Functionalization at the 4-position to introduce the aminomethyl substituent, often via reductive amination or nucleophilic substitution.
Detailed Preparation via Imines and Cyclization (Patent-Based Method)
A highly efficient and industrially favorable method is described in a Chinese patent (CN102432626A), which outlines a two-step process involving:
Step 1: Preparation of Imines
- Reactants: Water, formaldehyde, and 2-thiophene ethylamine.
- Conditions: Heating at 50-55 °C for 20-30 hours.
- Workup: Extraction with dichloroethane, washing with saturated saline, and evaporation under reduced pressure to isolate imines.
Step 2: Cyclization and Salt Formation
- Reactants: The isolated imines, ethanolic hydrogen chloride (25-30% concentration), water, and granular activated carbon (GAC).
- Conditions: Heating at 65-75 °C for 4-8 hours, followed by filtration and cooling to 0-5 °C to precipitate the hydrochloride salt.
- Yield: High yields reported (~94%).
Mass Ratios and Conditions Summary
| Component | Step 1 Mass Ratio (g) | Step 2 Mass Ratio (g) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Water | 200 | 45-55 | 50-55 (Step 1) / 65-75 (Step 2) | 20-30 (Step 1) / 4-8 (Step 2) | ~94 |
| Formaldehyde | 50-60 | - | |||
| 2-Thiophene ethylamine | 120-130 | - | |||
| Imines | - | 130-150 | |||
| Ethanolic hydrogen chloride | - | 480-520 | |||
| Granular activated carbon | - | 2-4 |
- 200 g water, 52 g formaldehyde, 127 g 2-thiophene ethylamine heated at 52 °C for 25 h.
- Extraction and evaporation yielded 139 g imines (100% yield).
- Imine reacted with 500 g ethanolic HCl (27%) and 50 g water at 70 °C for 5 h.
- After filtration and drying, 165.5 g of this compound hydrochloride was obtained (94.3% yield).
This method is notable for:
- Mild reaction conditions.
- Avoidance of hazardous hydrogen chloride gas.
- Low waste generation and environmental impact.
- Use of inexpensive and readily available starting materials.
Alternative Synthetic Routes from Literature
While the patent method is the most detailed and industrially relevant, other synthetic approaches reported in the literature include:
Cyclocondensation Reactions: Using β-aryl-α-thiocarbamoylacrylonitrile derivatives with various ketones or esters to form thieno-pyran or related heterocyclic systems, followed by functional group transformations to introduce the aminomethyl group. These methods often involve multi-step sequences with intermediate isolations and require careful control of reaction conditions to achieve the desired regioselectivity and ring fusion.
Thionium-Ene Cyclization: Efficient synthesis of tetrahydrothiopyrans via cyclization of aldehydes with substituted thiols mediated by Lewis acids such as boron trifluoride etherate. This approach can be adapted to construct the thieno-pyran core, but subsequent amination steps are necessary.
One-Pot Tandem Reactions: Knoevenagel condensation followed by Michael addition and cyclization has been used to prepare 4H-pyran derivatives, which can be modified to include thiophene rings and amine substituents. These methods are valuable for rapid library synthesis but may require optimization for specific target compounds.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Patent Method (Imines + Cyclization) | Two-step process; mild conditions; high yield; industrially scalable | High purity product; environmentally friendly; cost-effective | Requires long reaction times (20-30 h) in step 1 |
| Cyclocondensation Routes | Multi-step; uses β-aryl precursors | Versatile for analog synthesis | More complex; lower overall yield |
| Thionium-Ene Cyclization | Lewis acid mediated; good diastereoselectivity | Efficient ring formation | Requires additional amination steps |
| One-Pot Tandem Reactions | Rapid synthesis; one-pot convenience | Time-saving; suitable for derivatives | May need extensive purification |
Research Findings and Notes
- The patent method's use of ethanolic hydrogen chloride for ring closure and salt formation is a key innovation, eliminating the need for gaseous HCl and reducing environmental hazards.
- The reaction conditions (temperature, time, and mass ratios) are optimized to maximize yield and purity.
- The intermediate imine formation is critical and must be carefully controlled to ensure complete conversion before cyclization.
- Activated carbon treatment improves product purity by adsorbing impurities.
- The final product is isolated as a hydrochloride salt, enhancing stability and handling.
Chemical Reactions Analysis
Types of Reactions
4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Thienopyridine Derivatives
- Prasugrel: A thieno[3,2-c]pyridine derivative with a cyclopropane-fluorophenyl-acetate substituent. It is an ADP receptor inhibitor used to prevent thrombosis. Unlike 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine, Prasugrel’s pyridine ring enhances aromaticity and electron-deficient character, which may improve receptor binding. Both compounds share a sulfur-containing fused ring but differ in the heteroatom (N vs. O) and substituent positions .
- Thieno-tetrahydropyridine derivatives: Synthesized by Zhou et al. (2011), these compounds exhibit antiplatelet activity. For example, compound C1 (structure unspecified) showed superior activity to the drug ticlopidine. The presence of a tetrahydropyridine ring (vs. pyran in the target compound) suggests that saturation and nitrogen positioning critically modulate biological effects .
Thieno-Pyran Derivatives
- 1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride: A hydrochloride salt derivative of the target compound with an additional ethyl group. Its molecular formula is C₉H₁₄ClNOS, and it is available for research purposes. The hydrochloride salt likely improves solubility compared to the free base .
- 4H,6H,7H-thieno[3,2-c]pyran-2-amine: Features an amine group at the 2-position instead of the 4-position. This positional isomerism could lead to divergent reactivity and biological activity, though specific data are unavailable .
Pyran-Fused Heterocycles
- 4-Aryl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones: Synthesized via a three-component reaction (), these compounds contain a fused quinoline-pyran system. Their synthesis highlights the versatility of pyran rings in multicomponent reactions, though the target compound’s synthetic route remains undocumented.
Physicochemical Properties
Limited data are available for this compound, but comparisons can be drawn from analogous compounds:
Notes:
Biological Activity
4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique thieno[3,2-c]pyran structure, which includes sulfur and nitrogen atoms, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial properties and potential applications in medicinal chemistry.
- Molecular Formula : C₈H₁₁NOS
- Molecular Weight : 169.244 g/mol
- Structure : The compound consists of a fused ring system that incorporates a thieno[3,2-c]pyran core.
Antimicrobial Activity
Research indicates that this compound exhibits significant in vitro antimicrobial activity against various bacterial strains. Notably:
- Staphylococcus aureus : Demonstrated effective inhibition.
- Escherichia coli : Showed susceptibility to the compound.
Further investigations are necessary to evaluate its in vivo efficacy and safety profile. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes is hypothesized as a mechanism for its antimicrobial effects .
Anticancer Potential
Compounds related to the thieno[3,2-c]pyran structure have been explored for their anticancer properties. A study demonstrated that derivatives of thieno[3,2-c]pyran exhibited selective growth inhibition of cancer cells in vitro. For instance:
- Compounds synthesized showed IC₅₀ values in the range of 2.0-2.5 μM against certain cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions with thiophene derivatives and nucleophilic substitutions to introduce amine functionalities. The development of derivatives may enhance biological activity or improve pharmacokinetic properties .
Comparison with Similar Compounds
The following table summarizes the biological activities and unique features of compounds similar to this compound:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4H-pyran derivatives | Similar pyran ring | Antitumoral and antibacterial | Variability in substituents affects potency |
| Thieno[2,3-c]pyran derivatives | Different ring fusion | Antimicrobial properties | Greater stability due to ring structure |
| Furo[3,2-c]pyran derivatives | Contains furan instead of thioether | Antioxidant activity | Enhanced electron-donating ability |
The unique combination of the thieno structure with amine functionality contributes to the diverse biological activities observed in this compound .
Case Studies
- Antimicrobial Study : In vitro studies showed that this compound inhibited growth in both Gram-positive and Gram-negative bacteria. This suggests potential as a lead compound for developing new antibiotics.
- Anticancer Research : A series of thieno[3,2-c]pyran derivatives were synthesized and tested for anticancer activity. Specific compounds demonstrated selective cytotoxicity towards cancer cells with low toxicity towards normal cells .
Q & A
Basic Research Questions
Q. How can the synthesis of 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine be optimized to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . For heterocyclic systems like thieno-pyrans, consider retro-synthetic analysis using databases such as Reaxys or Pistachio to prioritize feasible pathways . Intermediate purification via column chromatography with silica gel (40–63 µm) and monitoring by TLC (ethyl acetate/hexane gradients) is recommended .
Q. What analytical techniques are suitable for characterizing this compound’s structure and stability?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, /-NMR for stereochemical analysis, and FT-IR to validate functional groups (e.g., amine, thiophene). For stability studies, use HPLC with UV detection (λ = 254 nm) under accelerated degradation conditions (e.g., 40°C/75% RH) to assess hydrolytic or oxidative decomposition .
Q. How can the compound’s solubility and bioavailability be evaluated for pharmacological applications?
- Methodological Answer : Perform shake-flask experiments in buffers (pH 1.2–7.4) to measure aqueous solubility. Use PAMPA (parallel artificial membrane permeability assay) to predict intestinal absorption. Computational tools like LogP predictors (e.g., MarvinSketch) can estimate lipophilicity, while molecular docking studies assess binding affinity to target proteins .
Advanced Research Questions
Q. What computational strategies are effective in predicting reaction pathways and intermediates for this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and energy barriers. Combine with cheminformatics platforms like ICReDD, which integrates reaction path search algorithms and experimental data to prioritize viable synthetic routes . Machine learning models trained on Reaxys data can predict regioselectivity in heterocyclic ring functionalization .
Q. How can contradictions between experimental and computational data on the compound’s reactivity be resolved?
- Methodological Answer : Apply Bayesian statistical frameworks to weigh experimental uncertainties against computational approximations. Validate computational predictions using microkinetic modeling (e.g., in COMSOL Multiphysics) under controlled lab conditions. Cross-reference discrepancies with crystallographic data (e.g., XRD) to confirm steric or electronic effects .
Q. What methodologies are recommended for studying the compound’s catalytic or coordination chemistry?
- Methodological Answer : Use UV-Vis titration to determine ligand-metal binding constants (e.g., with Cu or Pd). For catalytic applications, design batch reactors with in-situ FTIR monitoring to track reaction progress. X-ray absorption spectroscopy (XAS) can elucidate coordination geometries in situ .
Q. How can heterogeneous reaction systems (e.g., solid-supported catalysts) be optimized for scaling up synthesis?
- Methodological Answer : Screen solid supports (e.g., mesoporous silica, MOFs) using BET surface area analysis and TGA to assess thermal stability. Apply Langmuir-Hinshelwood kinetics to model adsorption-desorption equilibria. Use continuous-flow reactors with inline GC-MS to evaluate catalyst lifetime and selectivity under scalable conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
